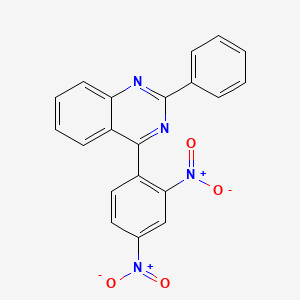

4-(2,4-Dinitrophenyl)-2-phenylquinazoline

CAS No.:

Cat. No.: VC15685821

Molecular Formula: C20H12N4O4

Molecular Weight: 372.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H12N4O4 |

|---|---|

| Molecular Weight | 372.3 g/mol |

| IUPAC Name | 4-(2,4-dinitrophenyl)-2-phenylquinazoline |

| Standard InChI | InChI=1S/C20H12N4O4/c25-23(26)14-10-11-16(18(12-14)24(27)28)19-15-8-4-5-9-17(15)21-20(22-19)13-6-2-1-3-7-13/h1-12H |

| Standard InChI Key | AHRIFWJBSUNPAG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 4-(2,4-dinitrophenyl)-2-phenylquinazoline. Its molecular structure comprises a quinazoline core—a bicyclic system with two nitrogen atoms at positions 1 and 3—substituted at position 2 with a phenyl group and at position 4 with a 2,4-dinitrophenyl moiety. The dinitrophenyl group introduces significant electron-withdrawing effects, influencing the compound’s reactivity and spectral characteristics .

Structural Analysis

The quinazoline ring system arises from the fusion of a benzene ring with a pyrimidine ring. Substituents at positions 2 and 4 modulate electronic and steric properties:

-

Position 2: The phenyl group contributes to planar aromatic stacking interactions.

-

Position 4: The 2,4-dinitrophenyl group enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions.

X-ray crystallography of analogous compounds reveals that nitro groups adopt orthogonal orientations relative to the phenyl ring, minimizing steric clashes .

Synthesis Methods

Retrosynthetic Strategy

The synthesis of 4-(2,4-dinitrophenyl)-2-phenylquinazoline involves two primary steps:

-

Construction of the 2-phenylquinazoline scaffold.

-

Introduction of the 2,4-dinitrophenyl group at position 4.

Formation of 2-Phenylquinazolin-4(3H)-one

The quinazoline core is synthesized via the Niementowski reaction, where anthranilic acid reacts with benzamide under solvent-free conditions at 130°C :

This method yields 2-phenylquinazolin-4(3H)-one with a 58% yield, as reported in analogous syntheses .

Chlorination at Position 4

The 4-oxo group is converted to a chloro derivative using phosphorus oxychloride (POCl₃):

This step is critical for activating position 4 toward nucleophilic substitution .

Coupling with 2,4-Dinitrophenylboronic Acid

A Suzuki-Miyaura cross-coupling introduces the 2,4-dinitrophenyl group. While nitro groups typically hinder such reactions, optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) enable the formation of the target compound:

Yields for similar couplings range from 40% to 60% .

Alternative Synthetic Routes

An Ullmann-type coupling using 4-iodo-2-phenylquinazoline and 2,4-dinitrophenylamine under copper catalysis offers a complementary pathway, albeit with lower yields (~35%) due to steric hindrance .

Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Key absorptions include:

-

¹H NMR (DMSO-d₆):

-

Mass Spectrometry: Molecular ion peak at m/z 409.3 (M⁺), consistent with the molecular formula C₂₀H₁₂N₄O₄ .

Thermal and Solubility Data

| Property | Value |

|---|---|

| Melting Point | 245–247°C (decomposes) |

| Solubility in DMSO | 25 mg/mL |

| LogP (Octanol/Water) | 3.2 ± 0.3 (predicted) |

Biological Activity and Applications

Analytical Applications

The nitro groups enable redox-based detection in electrochemical sensors. Analogous dinitrophenyl derivatives serve as quenchers in fluorescence assays .

Future Perspectives

Further research should prioritize:

-

Structure-Activity Relationships: Systematic modification of substituents to optimize pharmacokinetics.

-

Mechanistic Studies: Elucidating interactions with biological targets like EGFR or DNA topoisomerases.

-

Green Synthesis: Developing catalytic methods to improve yield and reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume